1-(1-Methyl-1H-indol-3-yl)prop-2-en-1-one, also known as an indole-based chalcone, is a compound that features a conjugated system with potential biological activities. This compound is characterized by its indole moiety, which is a significant structural component in many natural products and pharmaceuticals. The compound's synthesis and biological applications have been the subject of various studies, highlighting its importance in medicinal chemistry.
The compound can be synthesized from readily available starting materials, particularly those involving indole derivatives. Research has shown that it can be prepared through several synthetic routes involving the reaction of indole derivatives with α,β-unsaturated carbonyl compounds.
1-(1-Methyl-1H-indol-3-yl)prop-2-en-1-one falls under the category of chalcones, which are a class of compounds known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. They are characterized by the presence of a ketone group adjacent to a double bond.
The synthesis of 1-(1-Methyl-1H-indol-3-yl)prop-2-en-1-one typically involves the condensation reaction between an indole derivative and an appropriate aldehyde or ketone. One common method includes:
In one reported synthesis, 1-(1-Methyl-1H-indol-3-yl)prop-2-en-1-one was synthesized using 1-methylindole and 3-bromoprop-2-en-1-one as starting materials. The reaction was conducted under reflux conditions with appropriate catalysts to enhance yield and purity .
The molecular formula for 1-(1-Methyl-1H-indol-3-yl)prop-2-en-1-one is . Its structure consists of an indole ring attached to a prop-2-en-1-one moiety.
Key structural data includes:
The compound participates in various chemical reactions due to its reactive double bond and functional groups. Notable reactions include:
For instance, when reacting with barbituric acid under specific conditions (e.g., using copper catalysts), high yields of substituted pyrimidine derivatives have been reported .
The mechanism of action for 1-(1-Methyl-1H-indol-3-yl)prop-2-en-1-one largely depends on its interactions at the molecular level:
Research indicates that derivatives of this compound demonstrate varying degrees of biological activity, often linked to their structural modifications .
The physical properties include:
Chemical properties include:
Relevant analyses such as NMR and IR spectroscopy confirm these properties and assist in elucidating the compound's structure .
The applications of 1-(1-Methyl-1H-indol-3-yl)prop-2-en-1-one span several fields:
Indole derivatives constitute a privileged scaffold in medicinal chemistry due to their unique electronic properties and exceptional biological compatibility. The indole nucleus—a benzene ring fused to a pyrrole ring—serves as a versatile template for designing bioactive compounds that target specific disease pathways. This bicyclic aromatic system facilitates π-π stacking interactions with biological targets while the nitrogen atom provides hydrogen-bonding capabilities, enabling precise molecular recognition [7]. The natural prevalence of indole in essential biomolecules (e.g., serotonin, auxins, and tryptophan) underpins its metabolic stability and favorable pharmacokinetic profiles in drug design [7]. Within oncology, indole derivatives have demonstrated remarkable efficacy against resistant cancers through targeted mechanisms, exemplified by compounds like sunitinib (tyrosine kinase inhibitor) and vincristine (microtubule disruptor) [6].
Table 1: Notable Indole-Based Anticancer Agents and Their Targets
Compound Name | Structural Features | Primary Biological Target | Reported Activity |
---|---|---|---|
FC116 | 6-Fluoroindole-chalcone | Microtubule polymerization | GI₅₀ = 6 nM against oxaliplatin-resistant HCT-116 [1] |
MOMIPP | 1-Methoxy-3-(pyridinyl)propenone | Non-apoptotic cell death (metuosis) | Active against TMZ-resistant glioblastoma [6] |
Licochalcone A | Natural hydroxychalcone | Multiple (incl. efflux inhibition) | Broad-spectrum anticancer activity [6] |
1-(1-Methyl-1H-indol-3-yl)prop-2-en-1-one | N-methylated α,β-unsaturated ketone | Electrophilic reactivity | Core scaffold for microtubule-targeting agents [5] |
Recent drug discovery efforts have exploited the indole scaffold to overcome chemoresistance in advanced cancers. The compound 1-(1-Methyl-1H-indol-3-yl)prop-2-en-1-one exemplifies a strategic pharmacophore hybridization, merging the indole nucleus with a chalcone-derived α,β-unsaturated ketone system. This molecular framework enables dual targeting capabilities: the indole moiety provides target affinity while the propenone bridge facilitates covalent interactions with nucleophilic residues in biological targets [9]. Such derivatives demonstrate enhanced target specificity against dysregulated pathways in cancer cells, particularly those involving microtubule dynamics and kinase signaling [6] . For instance, fluoro-substituted indole-chalcones like FC116 overcome oxaliplatin resistance in metastatic colorectal cancer (mCRC) by bypassing conventional resistance mechanisms through microtubule destabilization [1].
The anticancer potential of 1-(1-Methyl-1H-indol-3-yl)prop-2-en-1-one derivatives stems from strategic modifications at three key positions: the indole nitrogen (N1), the C3 substituent, and the propenone β-carbon. N-Alkylation (typically methylation) enhances metabolic stability and membrane permeability by reducing hydrogen-bond donor capacity [5] [6]. The C3 position serves as the attachment point for the α,β-unsaturated ketone system, whose planarity is crucial for intercalation into biological targets like tubulin's colchicine-binding site [9]. The β-carbon's electrophilicity enables Michael addition with cysteine thiols in target proteins, a mechanism exploited in covalent inhibitor design [4] [9].
Table 2: Structure-Activity Relationship (SAR) of Key Indole-Chalcone Modifications
Modification Site | Structural Variation | Biological Impact | Representative Data |
---|---|---|---|
N1-Indole substitution | 1-H | Moderate activity; metabolic vulnerability | GI₅₀: 24-141 nM [2] |
1-Methyl | Enhanced metabolic stability; maintained potency | FC116: GI₅₀ = 6 nM [1] | |
1-Methoxy | Increased solubility; variable activity | Compound 18c: IC₅₀ = 8.0 µM (Jurkat) [6] | |
C2-Indole substitution | Unsubstituted | Standard activity | Baseline potency |
Methyl | Steric effects may reduce target fit | Compound 12: GI₅₀ = 24 nM [2] | |
C5/C6-Indole substitution | 5-Fluoro | Enhanced cytotoxicity and selectivity | Compound 14: GI₅₀ = 7 nM [2] |
6-Fluoro | Optimal potency against resistant lines | FC116: 78% tumor reduction in vivo [1] | |
6-Nitro | Reduced activity vs. fluoro | Compound 19: GI₅₀ = 15 nM [2] | |
Propenone β-substituent | Hydrogen | Moderate activity | Variable GI₅₀ (10-100 nM) [1] [2] |
Methyl | Optimal steric bulk for microtubule interaction | FC116: Superior to paclitaxel in HCT116-xenografts [1] |
Position-specific halogenation profoundly influences anticancer efficacy. 6-Fluoro substitution (as in FC116) significantly enhances potency against oxaliplatin-resistant HCT-116/L cells (GI₅₀ = 6 nM) compared to 5-fluoro (GI₅₀ = 7 nM) or unsubstituted analogs [1] [2]. This fluorine atom serves dual purposes: 1) it acts as a bioisostere that enhances membrane permeability through reduced polar surface area, and 2) it withdraws electrons from the indole ring, increasing the β-carbon's electrophilicity in the propenone chain and promoting covalent interactions with tubulin [1] [6]. Conversely, bulkier 6-bromo substitution eliminates activity (GI₅₀ > 10 µM), indicating steric constraints at the target binding site [2].
The propenone linker's geometry directly determines target engagement. The (E)-configuration in 1-(1-Methyl-1H-indol-3-yl)prop-2-en-1-one derivatives maintains planarity essential for stacking within the colchicine site of β-tubulin, disrupting microtubule assembly [1] [9]. Introduction of α-methyl groups (as in FC116) enforces this planar orientation and enhances tubulin binding affinity by 10-fold compared to non-methylated analogs [1]. Molecular modeling confirms that the trimethoxyphenyl moiety in optimized compounds forms critical van der Waals contacts with β-tubulin's T7 loop, while the fluorinated indole occupies a hydrophobic pocket near β-tubulin's α-helix H7 [1] [9].
Table 3: Pharmacophore Components of 1-(1-Methyl-1H-indol-3-yl)prop-2-en-1-one Derivatives
Pharmacophore Element | Structural Role | Target Interaction |
---|---|---|
N1-Methylindole | Hydrophobic domain; electron donation | π-π stacking with β-tubulin Phe351 |
C3-Propenone tether | Planar conjugated system | Maintains molecular geometry for binding site insertion |
α-Methyl group | Conformational restraint | Enhances tubulin binding affinity by 10-fold [1] |
β-Carbon (Michael acceptor) | Electrophilic center | Covalent modification of Cys241 β-tubulin |
6-Fluoro substituent | Electronic modulation; membrane permeability enhancement | Hydrogen bonding with β-tubulin Asn258 |
3,4,5-Trimethoxyphenyl | Tubulin-binding pharmacophore (optional in some derivatives) | Mimics colchicine's trimethoxy ring [1] |
These structural insights guide rational design of indole-propenone hybrids with improved target specificity against resistant cancers. The compound class demonstrates particular promise in overcoming platinum-based chemoresistance through microtubule targeting—a mechanism orthogonal to DNA-damaging agents like oxaliplatin [1] [2]. Future developments may explore water-soluble prodrugs (e.g., phosphate esters of phenolic derivatives) to enhance bioavailability while retaining the core pharmacophore [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1